molecular formula C10H19N5O B2723104 4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1483535-45-0

4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2723104
CAS No.: 1483535-45-0
M. Wt: 225.296
InChI Key: XNZSYAXAMGYVAC-UHFFFAOYSA-N
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Description

4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole intermediate.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the pyrazole ring with a dimethylaminoethyl halide, typically under basic conditions to facilitate the nucleophilic attack.

    Carboxamide Formation: The final step is the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to lower activation energies and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its bioactive pyrazole core.

    Biological Studies: Used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-ethyl-1H-pyrazole-3-carboxamide: Lacks the dimethylaminoethyl group, which may affect its biological activity and solubility.

    N-[2-(Dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide: Lacks the amino group, potentially altering its reactivity and interaction with biological targets.

Uniqueness

4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide is unique due to the presence of both the amino and dimethylaminoethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

4-amino-N-[2-(dimethylamino)ethyl]-1-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-4-15-7-8(11)9(13-15)10(16)12-5-6-14(2)3/h7H,4-6,11H2,1-3H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZSYAXAMGYVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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